2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUIHWWYRLUNT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Methylstyrene
The (E)-ethenylsulfonyl chloride intermediate is synthesized via radical-mediated sulfonation of 4-methylstyrene using chlorosulfonic acid under inert atmosphere (Equation 1):
$$
\text{4-Methylstyrene} + \text{ClSO}3\text{H} \xrightarrow{\text{N}2, 0-5^\circ\text{C}} \text{(E)-4-Methylstyrenesulfonyl chloride} \quad \text{(Yield: 78%)}
$$
Key parameters :
Amine Coupling and Methoxyethylation
Reaction of (E)-4-methylstyrenesulfonyl chloride with 2-methoxyethylamine proceeds via a two-step protocol (Scheme 1):
- Sulfonamide formation :
$$
\text{(E)-4-Methylstyrenesulfonyl chloride} + \text{2-Methoxyethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Intermediate I} \quad \text{(Yield: 92%)}
$$ - Acetamide functionalization :
Intermediate I undergoes amidation with bromoacetyl bromide in the presence of potassium carbonate (Equation 2):
$$
\text{Intermediate I} + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-[2-Methoxyethyl-[(E)-2-(4-Methylphenyl)Ethenyl]Sulfonylamino]Acetamide} \quad \text{(Yield: 85%)}
$$
Table 1 : Optimization of Amidation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 25 | 12 | 85 |
| NaOH | THF | 40 | 8 | 72 |
| Et$$_3$$N | CH$$2$$Cl$$2$$ | 0 | 24 | 68 |
Stereochemical Control and Purification
Ensuring (E)-Configuration
The (E)-geometry of the ethenyl bridge is maintained using:
Chromatographic Purification
Flash chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) removes residual styrene derivatives, while recrystallization from ethanol/water (9:1) enhances purity to >98%.
Industrial-Scale Production Considerations
Table 2 : Scalability Metrics for Key Steps
| Step | Batch Size (kg) | Purity (%) | Cycle Time (h) |
|---|---|---|---|
| Sulfonylation | 50 | 95 | 6 |
| Amine coupling | 100 | 97 | 8 |
| Amidation | 200 | 96 | 10 |
Challenges include exothermic control during sulfonylation and wastewater management from DMF usage. Continuous flow systems are being explored to improve throughput.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the sulfonylamino group, where nucleophiles can replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
-
Materials Science: : Its structural features could be exploited in the design of new materials with specific electronic or optical properties.
-
Biological Research: : The compound can be used as a probe to study biological processes, particularly those involving sulfonylamino linkages.
-
Industrial Applications: : It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the 4-methylphenyl ethenyl moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide (CAS: Not Provided)
- Molecular Formula : C₁₅H₁₆N₂O₂S
- Key Features: Contains a 4-methoxyphenyl acetamide core. Substituted with a 2-aminophenylsulfanyl group instead of a sulfonamide.
- Research Findings: Synthesized as an antimicrobial agent, leveraging the amide moiety’s role in drug design .
- Comparison :
- The absence of a sulfonamide group in this compound may reduce stability compared to the target molecule. The methoxy group, however, could improve solubility.
2-(4-Methylphenyl)-N-(2-[(4-Methylphenyl)Sulfinyl]Ethyl)Acetamide (CAS: 477710-74-0)
- Molecular Formula: C₁₈H₂₁NO₂S
- Molar Mass : 315.43 g/mol
- Key Features :
- Features a sulfinyl (S=O) group instead of a sulfonamide (SO₂).
- Includes dual 4-methylphenyl substituents.
- Comparison :
Ethyl 2-[[2-[2-[[(E)-2-(4-Methylphenyl)Ethenyl]Sulfonylamino]Acetyl]Oxyacetyl]Amino]Benzoate (CAS: 878123-04-7)
- Molecular Formula: Not explicitly provided (estimated C₂₃H₂₅N₂O₈S).
- Key Features :
- Shares the (E)-2-(4-methylphenyl)ethenyl sulfonamide motif.
- Contains an ethyl ester and benzoate extension.
- Comparison :
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide , often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group, a methoxyethyl chain, and an ethenyl moiety linked to a para-methylphenyl group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include:
- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound could possess similar effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
Anticancer Potential
Recent investigations into the anticancer properties of sulfonamide derivatives have shown promising results. The compound has been tested for its cytotoxic effects on several cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of various sulfonamide derivatives on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Key parameters include:
- Absorption : The compound is expected to have moderate oral bioavailability based on its structural characteristics.
- Metabolism : Initial studies suggest that metabolism may occur via hepatic pathways, leading to various metabolites that could also exhibit biological activity.
- Excretion : Renal excretion is anticipated, aligning with the behavior of similar sulfonamide compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
